molecular formula C17H25NSi B14485378 2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline CAS No. 64406-84-4

2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline

Cat. No.: B14485378
CAS No.: 64406-84-4
M. Wt: 271.5 g/mol
InChI Key: MTQQHKKSAPDRFY-UHFFFAOYSA-N
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Description

2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline is an organic compound that features a quinoline ring substituted with a butyl(dimethyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline typically involves the silylation of a quinoline derivative. One common method is the reaction of a quinoline derivative with butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like acetonitrile or dimethylformamide at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar silylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline can undergo various chemical reactions, including:

    Oxidation: The silyl group can be oxidized under specific conditions.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The silyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of silanol derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of quinoline derivatives with different substituents.

Scientific Research Applications

2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline involves its ability to act as a protecting group. The silyl group can be introduced to protect reactive functional groups during chemical reactions and can be removed under specific conditions, allowing for selective transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline is unique due to its specific substitution pattern on the quinoline ring, which can impart different reactivity and stability compared to other silyl-protected compounds.

Properties

CAS No.

64406-84-4

Molecular Formula

C17H25NSi

Molecular Weight

271.5 g/mol

IUPAC Name

butyl-dimethyl-(1-quinolin-2-ylethyl)silane

InChI

InChI=1S/C17H25NSi/c1-5-6-13-19(3,4)14(2)16-12-11-15-9-7-8-10-17(15)18-16/h7-12,14H,5-6,13H2,1-4H3

InChI Key

MTQQHKKSAPDRFY-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](C)(C)C(C)C1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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